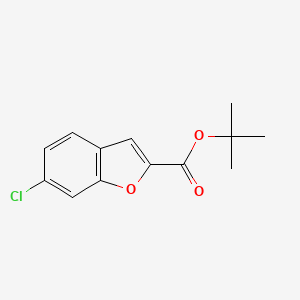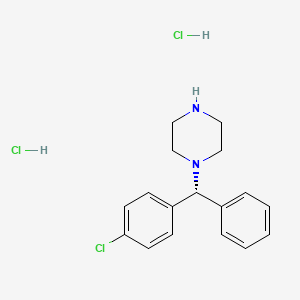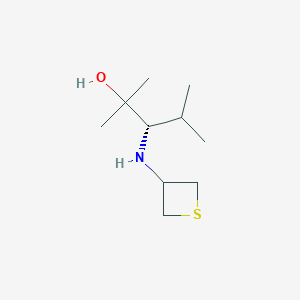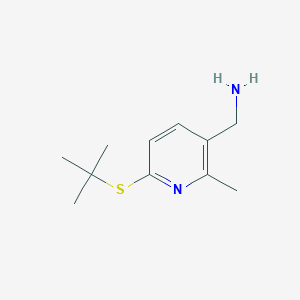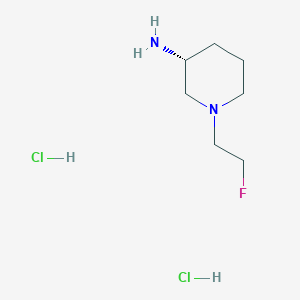
(3R)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of the fluoroethyl group in this compound may impart unique properties, making it of interest for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(2-fluoroethyl)piperidin-3-amine typically involves the introduction of the fluoroethyl group to a piperidine ring. One common method is the nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a fluoroethyl halide under basic conditions. The reaction may be carried out in an organic solvent such as acetonitrile or dimethylformamide, with a base like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The dihydrochloride salt form is typically obtained by reacting the free base with hydrochloric acid.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may target the fluoroethyl group or the piperidine ring, leading to different reduced products.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce various reduced derivatives of the piperidine ring or the fluoroethyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Use in the production of specialty chemicals or as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of (3R)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The fluoroethyl group could enhance binding affinity or selectivity for certain targets, influencing the compound’s pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-1-(2-chloroethyl)piperidin-3-amine: Similar structure but with a chloroethyl group instead of a fluoroethyl group.
(3R)-1-(2-bromoethyl)piperidin-3-amine: Contains a bromoethyl group.
(3R)-1-(2-hydroxyethyl)piperidin-3-amine: Contains a hydroxyethyl group.
Uniqueness
The presence of the fluoroethyl group in (3R)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride may impart unique properties such as increased metabolic stability, enhanced binding affinity, or altered pharmacokinetics compared to its chloroethyl, bromoethyl, or hydroxyethyl analogs.
Eigenschaften
Molekularformel |
C7H17Cl2FN2 |
|---|---|
Molekulargewicht |
219.12 g/mol |
IUPAC-Name |
(3R)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H15FN2.2ClH/c8-3-5-10-4-1-2-7(9)6-10;;/h7H,1-6,9H2;2*1H/t7-;;/m1../s1 |
InChI-Schlüssel |
SATCBCKSMHVJTE-XCUBXKJBSA-N |
Isomerische SMILES |
C1C[C@H](CN(C1)CCF)N.Cl.Cl |
Kanonische SMILES |
C1CC(CN(C1)CCF)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



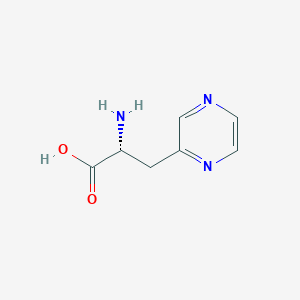

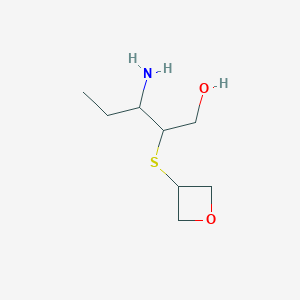
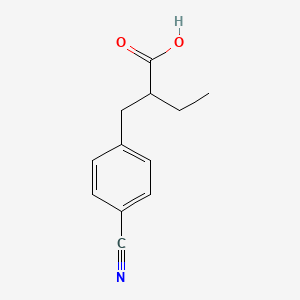
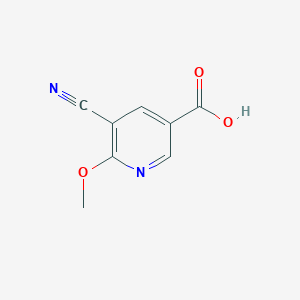
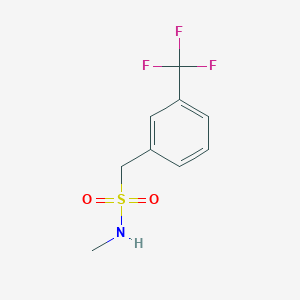
![4-Bromo-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B15230298.png)
![(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine hydrochloride](/img/structure/B15230302.png)
